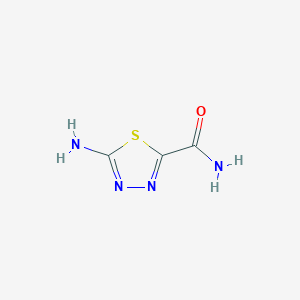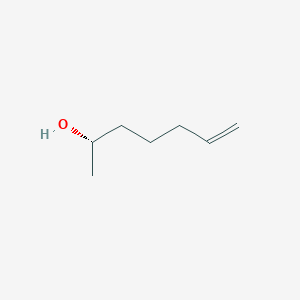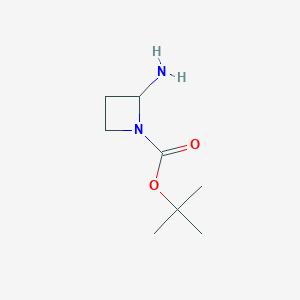
4-Methoxy-2-methylbutan-2-amine
Vue d'ensemble
Description
“4-Methoxy-2-methylbutan-2-amine” is a chemically differentiated building block used in organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of “this compound” and similar compounds is traditionally challenging. These hindered amines provide a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques such as FTIR, RAMAN, and NMR . The molecular formula of a similar compound, “N-Methyl-2-butanamine”, is CHN, with an average mass of 87.163 Da and a monoisotopic mass of 87.104797 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, which are often formed in synthetic transformations involving the alteration of oxidation states .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Mécanisme D'action
4-Methoxy-2-methylbutan-2-amine exerts its effects by binding to the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). When this compound binds to these receptors, it triggers a cascade of intracellular signaling events that ultimately lead to the activation of various downstream effectors such as adenylyl cyclase and mitogen-activated protein kinase (MAPK). This activation results in the modulation of various physiological processes such as neurotransmitter release, gene expression, and ion channel function.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of various intracellular signaling pathways. This compound has also been shown to produce dose-dependent effects on locomotor activity and body temperature, with higher doses producing more pronounced effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-2-methylbutan-2-amine has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, its use in laboratory experiments is limited by its classification as a Schedule I controlled substance, which restricts its availability and use. Additionally, this compound may produce off-target effects on other receptors and signaling pathways, which can complicate its interpretation in experimental settings.
Orientations Futures
Future research on 4-Methoxy-2-methylbutan-2-amine could focus on elucidating its molecular mechanisms of action and identifying potential therapeutic applications. Studies could also investigate the effects of this compound on other physiological systems such as the immune system and the cardiovascular system. Additionally, research could explore the potential of this compound as a tool for studying the endocannabinoid system and its role in various disease states.
Applications De Recherche Scientifique
4-Methoxy-2-methylbutan-2-amine has been used in scientific research to study its effects on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a role in regulating various physiological processes such as pain sensation, appetite, and mood. Studies have shown that this compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the brain and peripheral tissues, respectively.
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-2-methylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,7)4-5-8-3/h4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTJBZGEOWJGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889765-21-3 | |
| Record name | 4-methoxy-2-methylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295678.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3295684.png)
![N-(3-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3295690.png)
![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3295697.png)


![3-(5-chloro-2-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3295713.png)
![3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B3295719.png)


![5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole](/img/structure/B3295768.png)


